2-Methylsulfanylpyrimidine-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-Methylsulfanylpyrimidine-4-carboxylic acid and related compounds involves multiple steps, including the use of microwave-assisted solution- and solid-phase methods. These methods have been developed for the efficient synthesis of 2-amino-4-arylpyrimidine-5-carboxylic acid derivatives, demonstrating the versatility and efficiency of modern synthetic techniques (Matloobi & Kappe, 2007).
Molecular Structure Analysis
The molecular structure of derivatives related to this compound, such as diethyl 4,4′-disulfanediylbis(6-methyl-2-phenylpyrimidine-5-carboxylate), has been determined through X-ray diffraction and quantum chemical DFT analysis. These studies reveal detailed insights into the conformation and vibrational characteristics of the molecules, indicating the importance of the disulfide bridge in determining the molecular structure (Sąsiadek et al., 2016).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including nucleophilic substitutions and oxidative transformations. These reactions facilitate the synthesis of a range of derivatives with potential biological and pharmaceutical applications. The reactivity of the compound is significantly influenced by the presence of the methylsulfanyl and carboxylic acid groups, which can be modified to generate novel compounds with desired properties (Grigoryan, Kaldrikyan, & Melik-Ogandzhanyan, 2012).
Physical Properties Analysis
The physical properties of this compound and its derivatives are crucial for their application in various fields. These properties include solubility, melting point, and crystallinity, which can be tailored through molecular modifications. The detailed structural analysis contributes to understanding how these properties are influenced by molecular conformation and intermolecular interactions.
Chemical Properties Analysis
The chemical properties of this compound, including acidity, basicity, and reactivity towards various reagents, are central to its applications in synthesis and drug design. Studies focusing on the functional group-induced behavior, such as excited state intramolecular proton transfer (ESIPT), highlight the compound's potential in developing fluorescent probes and materials (Jana, Dalapati, & Guchhait, 2013).
Scientific Research Applications
Synthesis and Derivative Formulation
2-Methylsulfanylpyrimidine-4-carboxylic acid serves as a crucial intermediate in the synthesis of various chemical compounds. A study by Komkov et al. (2012) demonstrated the synthesis of 4-aminopyrazolo[3,4-d]pyrimidine derivatives using a compound closely related to this compound, highlighting its utility in creating new chemical entities Komkov et al., 2012. Similarly, Matloobi and Kappe (2007) developed an efficient microwave-assisted method for synthesizing 2-amino-4-arylpyrimidine-5-carboxylic acid derivatives, showcasing the versatility of pyrimidine derivatives in chemical synthesis Matloobi & Kappe, 2007.
Antiviral and Cytotoxic Activity
The antiviral and cytotoxic properties of pyrimidine derivatives have been a subject of interest in scientific research. Al-Harbi and Abdel-Rahman (2012) synthesized 4-methylsulfanylpyrimidin-2(1H)-one peptide nucleic acid analogs and assessed their antiviral activity against hepatitis B virus Al-Harbi & Abdel-Rahman, 2012. Stolarczyk et al. (2018) explored the synthesis and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives, further contributing to the understanding of the biological applications of pyrimidine derivatives Stolarczyk et al., 2018.
Catalytic and Biochemical Applications
Pyrimidine derivatives also find applications in catalysis and biochemical studies. For instance, Zolfigol et al. (2015) synthesized novel, mild, and biological-based nano organocatalysts, demonstrating their catalytic applications in various synthesis processes Zolfigol et al., 2015. Furthermore, Jana et al. (2013) conducted a combined spectroscopic and density functional theory study on a derivative of this compound, uncovering its excited state intramolecular proton transfer process, which is crucial in the preparation of pyrimidopyrimidines as protein kinase inhibitors Jana et al., 2013.
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-methylsulfanylpyrimidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c1-11-6-7-3-2-4(8-6)5(9)10/h2-3H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGNLKODEFUQDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20304315 | |
Record name | 2-Methylsulfanylpyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20304315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1126-44-9 | |
Record name | 1126-44-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165382 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methylsulfanylpyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20304315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(methylsulfanyl)pyrimidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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